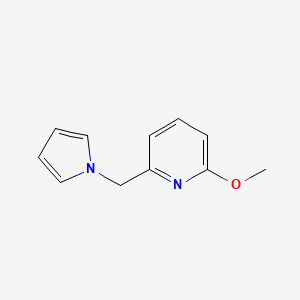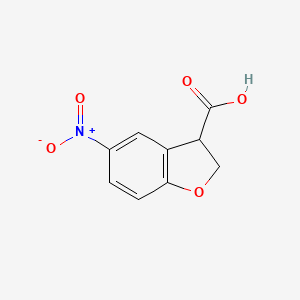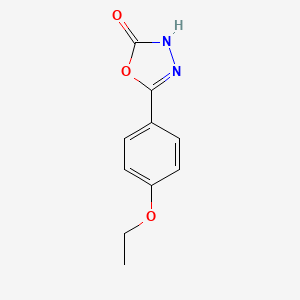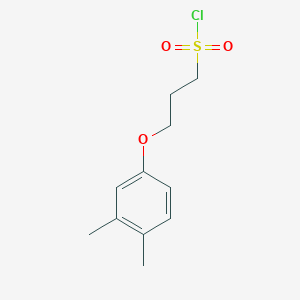
1-(2,3-二氢-1h-茚-1-基)咪唑烷-2-酮
描述
“1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one” is a compound that contains an imidazole moiety and an indenone moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been well documented . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .科学研究应用
1. α2-肾上腺素受体激动剂和降压药的开发
- 研究发现:研究表明,咪唑烷-2-酮的某些衍生物,如马桑尼定,表现出选择性的 α2-肾上腺素受体配体特性。这些化合物作为 α2-肾上腺素受体激动剂具有潜在的医学用途,并可能被开发为中枢作用的降压药(Sa̧czewski 等,2008)。
2. 降压特性和受体亲和力
- 研究发现:咪唑烷-2-酮的类似物,如马桑尼定和 TCS-80,已在大鼠中测试了它们的降压特性。这些研究旨在了解 α2-肾上腺素能和 I1-咪唑啉受体在介导这些化合物的心血管作用中的作用(Boblewski 等,2016)。
3. 氟化对药理特性的影响
- 研究发现:研究表明,某些 α2-肾上腺素受体激动剂中吲唑环的氟化会影响它们的结合亲和力和选择性。氟化衍生物表现出不同程度的降压和心动过缓活性,这对于了解它们的心血管特性非常重要(Wasilewska 等,2014)。
4. 降压药的开发
- 研究发现:合成了一系列 1-[(咪唑烷-2-基)亚氨基]-1H-吲哚类似物,并测试了它们在 α1- 和 α2-肾上腺素受体以及咪唑啉受体上的活性。这些研究的重点是开发具有高心血管活性的化合物并了解它们的代谢稳定性(Kornicka 等,2017)。
5. 抗菌和抗真菌活性
- 研究发现:已合成并评价了 5-亚氨基-4-硫代-2-咪唑烷酮的新衍生物的抗菌和抗真菌活性。这些化合物显示出显着的活性,某些衍生物显示出最好的抗菌活性(Ammar 等,2016)。
未来方向
The development of new methods for the synthesis of imidazole derivatives is an urgent task . The proposed method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This reaction introduces the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazolidin-2-ones from acyclic precursors is known to be influenced by the need to use expensive and hard-to-find catalysts .
生化分析
Biochemical Properties
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, with some changes persisting even after the compound has been degraded. These effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biochemical activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one is a key factor in its activity. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-13-7-8-14(12)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGZIDJSIUMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)


![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)




![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)